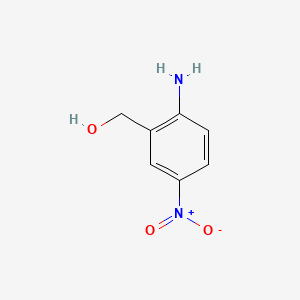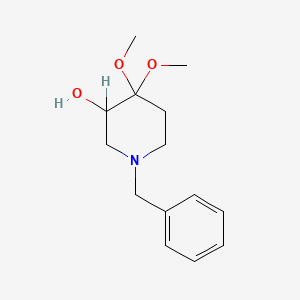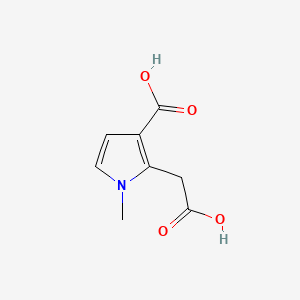
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a third-generation platinum compound that has shown promising results in clinical trials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves several steps. The starting material is typically picolinic acid, which undergoes a series of reactions to introduce the p-aminophenoxy group. The final product is then converted to its dihydrochloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the p-aminophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry studies.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: As a platinum-based chemotherapy drug, it is used in the treatment of various cancers, showing promising results in clinical trials.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is similar to other platinum-based chemotherapy drugs but with improved efficacy and reduced side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A first-generation platinum-based chemotherapy drug.
Carboplatin: A second-generation platinum-based chemotherapy drug.
Oxaliplatin: Another third-generation platinum-based chemotherapy drug.
Uniqueness
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride is unique due to its improved efficacy and reduced side effects compared to other platinum-based chemotherapy drugs. Its structure allows for better interaction with DNA and reduced resistance by cancer cells.
Propriétés
IUPAC Name |
5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFVJJXAVCDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222445 |
Source


|
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72133-30-3 |
Source


|
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)
